Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate
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Overview
Description
Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate is an organic compound with the molecular formula C10H13NO3S It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid. This reaction proceeds through a series of steps, including nitration, reduction, and esterification, to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
- Methyl 5-amino-2-(methylsulfanyl)benzoate
Uniqueness
Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1258651-82-9 |
---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
methyl 2-amino-4-methoxy-5-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H13NO3S/c1-13-8-5-7(11)6(10(12)14-2)4-9(8)15-3/h4-5H,11H2,1-3H3 |
InChI Key |
WTNFCYJPAFQNSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)SC |
Origin of Product |
United States |
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